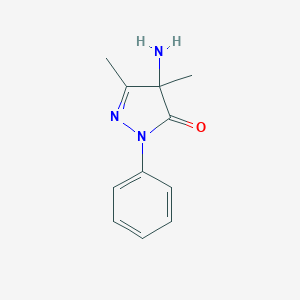
3-chloro-N-(2-phenoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C15H14ClNO . It is a type of benzamide, which is a class of compounds that have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The molecular structure of similar benzamide compounds has been analyzed using single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Chemical Reactions Analysis
While specific chemical reactions involving 3-chloro-N-(2-phenoxyethyl)benzamide are not available in the retrieved data, benzamides in general are known to participate in a variety of chemical reactions. For instance, they can be synthesized from the reaction of carboxylic acids with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-N-(2-phenoxyethyl)benzamide, such as its melting point, boiling point, density, molecular weight, and toxicity information, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Phenoxy acetamide and its derivatives have been studied for their potential therapeutic applications . The research involves many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .
In one study, a series of phenoxy oxazolines were synthesized beginning with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids . These phenoxy acetic acids and ethanolamine were then subjected to microwave irradiation to produce the substituted phenoxy oxazolines .
Another study focused on the role of different intermolecular interactions in the polymorphic modifications of 3-chloro-N-(2-fluorophenyl)benzamide . The crystals were obtained via a slow evaporation method with the alteration of solvents for crystallization . The study found that weak Cl···Cl and C-H···F interactions play a vital role in the formation of different polymorphic modifications .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on 3-chloro-N-(2-phenoxyethyl)benzamide and similar compounds could involve designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to explore new fields of application .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIGZHWIYMJFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-phenoxyethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B496606.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496608.png)


![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(diphenylmethyl)prolinamide](/img/structure/B496613.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-fluorophenyl)prolinamide](/img/structure/B496614.png)

![2-[(2-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B496617.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B496620.png)


